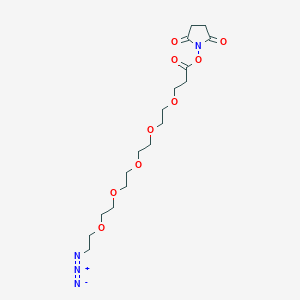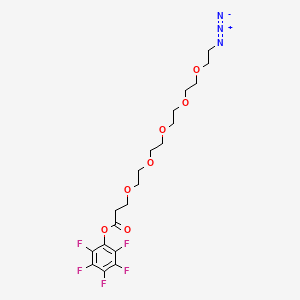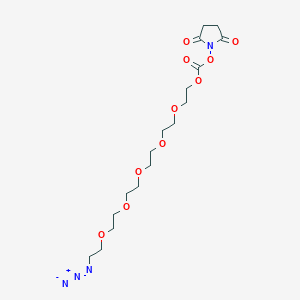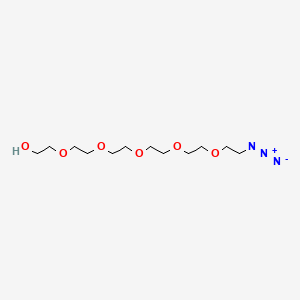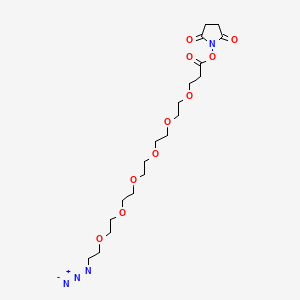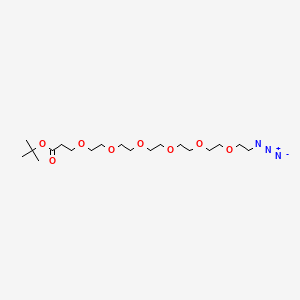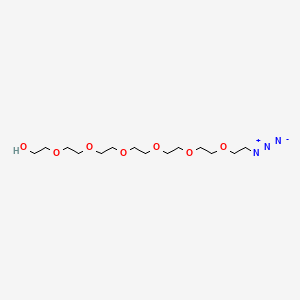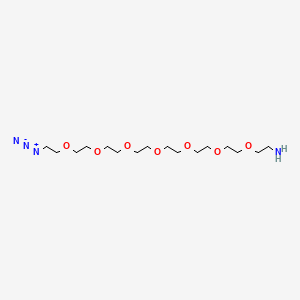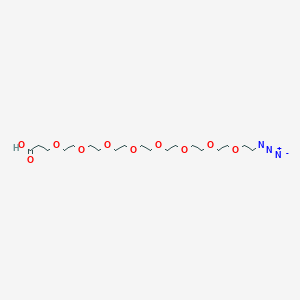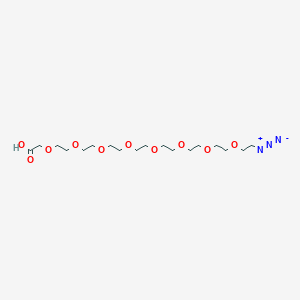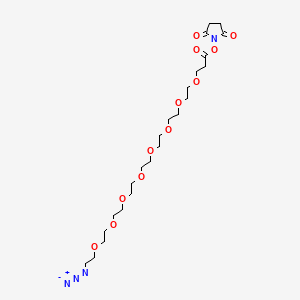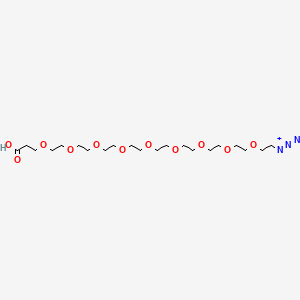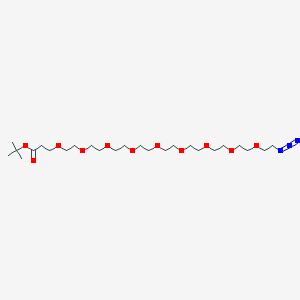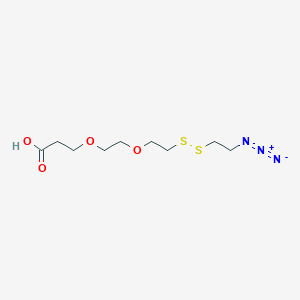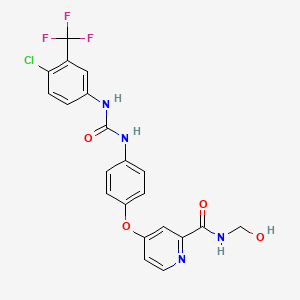
Sorafenib metabolite M3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
BAY-721973 is a bio-active chemical.
Wissenschaftliche Forschungsanwendungen
Biomarkers of Apoptosis and Necrosis in Hepatocellular Carcinoma Treatment : Sorafenib, a reference treatment for hepatocellular carcinoma (HCC), induces multiple forms of cytotoxicity in vitro, but its extent in inducing apoptosis and necrosis in HCC patients is not clear. The study by Godin et al. (2015) found no significant increase in the levels of apoptosis and necrosis biomarkers (M30 and M65) in HCC patients after Sorafenib treatment, suggesting that Sorafenib may not be a potent inducer of cell death in most HCC patients (Godin et al., 2015).
Pharmacokinetics in Relation to CYP3A Inhibition : Lathia et al. (2006) investigated the effect of CYP3A inhibition on Sorafenib pharmacokinetics. The study found that blocking Sorafenib metabolism by the CYP3A4 pathway did not lead to an increase in Sorafenib exposure. This suggests that higher therapeutic doses of Sorafenib may be safely co-administered with ketoconazole, as well as with other inhibitors of CYP3A (Lathia et al., 2006).
Mechanisms of Sorafenib Resistance in Liver Cancer : Zhu et al. (2017) discussed the molecular mechanisms underlying Sorafenib resistance, particularly in HCC patients. They highlighted mechanisms such as the crosstalk involving PI3A/Akt and JAK-STAT pathways, activation of hypoxia-inducible pathways, and epithelial-mesenchymal transition as key factors in acquired resistance to Sorafenib (Zhu et al., 2017).
Efficacy and Safety in Advanced Hepatocellular Carcinoma : Cheng et al. (2012) conducted a subset analysis of the phase III Sorafenib Asia-Pacific trial. They found that Sorafenib consistently improved median overall survival and median time to progression compared with placebo in various subpopulations of HCC patients, confirming its efficacy and safety profile (Cheng et al., 2012).
Role of CYP3A4 in Biotransformation : Ghassabian et al. (2012) explored the role of cytochrome P450 (CYP) 3A4 in the biotransformation of Sorafenib to its major oxidized metabolites. They found that CYP3A4 is a major catalyst in the formation of the principal N-oxide and N-hydroxymethyl metabolites of Sorafenib, as well as the minor N-desmethyl metabolite. This information is vital for individualizing Sorafenib treatment for optimizing safety and efficacy in cancer patients (Ghassabian et al., 2012).
Eigenschaften
CAS-Nummer |
1380310-94-0 |
|---|---|
Produktname |
Sorafenib metabolite M3 |
Molekularformel |
C21H16ClF3N4O4 |
Molekulargewicht |
480.82 |
IUPAC-Name |
2-Pyridinecarboxamide, 4-(4-((((4-chloro-3-(trifluoromethyl)phenyl)amino)carbonyl)amino)phenoxy)-N-(hydroxymethyl)- |
InChI |
InChI=1S/C21H16ClF3N4O4/c22-17-6-3-13(9-16(17)21(23,24)25)29-20(32)28-12-1-4-14(5-2-12)33-15-7-8-26-18(10-15)19(31)27-11-30/h1-10,30H,11H2,(H,27,31)(H2,28,29,32) |
InChI-Schlüssel |
HCXYKSDRIWQAMU-UHFFFAOYSA-N |
SMILES |
c1cc(ccc1NC(=O)Nc2ccc(c(c2)C(F)(F)F)Cl)Oc3ccnc(c3)C(=O)NCO |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO, not in water |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
BAY-721973; BAY 721973; BAY721973; Sorafenib metabolite M3; UNII-83F1Z938Q0; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



